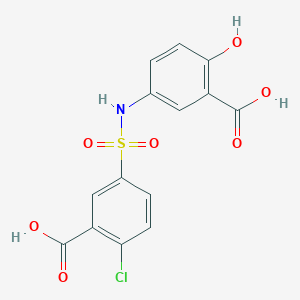

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

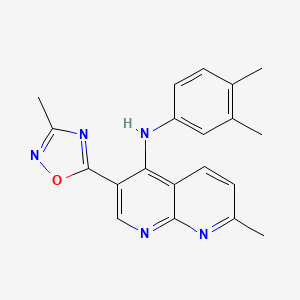

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid, also known as Sulfasalazine, is a drug commonly used to treat inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized in the colon to its active form, sulfapyridine, and 5-aminosalicylic acid (5-ASA). Sulfasalazine is a member of the aminosalicylate class of drugs and has been used for over 60 years to treat IBD.

科学的研究の応用

Hydrogen-Bonded Polymeric Network Structures

- The compound forms part of a crystal structure that displays a hydrogen-bonded polymeric network, involving hydrogen atom donors and sulfonate O-atom acceptors, as seen in the proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid (Smith, Wermuth, & White, 2005).

Nonlinear Optical (NLO) Properties

- Complexes of 5-sulfosalicylic acid with aromatic amides like nicotinamide and isonicotinamide have been studied for their potential in second harmonic frequency generation, a key aspect of NLO properties (Bryndal et al., 2014).

Synthesis of Chlorohydroxybenzoic Acids

- Methods for the synthesis of chlorohydroxybenzoic acids, which include the likes of 5-chloro-2-hydroxybenzoic acid, have been developed. These methods are important for their preparative and industrial synthesis (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Antimicrobial Activity

- Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been synthesized and evaluated for activity against various bacteria and fungi. The findings are significant in the context of antimicrobial research (Krátký et al., 2012).

Supramolecular Assemblies

- Supramolecular assemblies involving compounds like 5-sulfosalicylic acid have been characterized, highlighting their potential in the rational design of supramolecular organic functional materials (Li & Yang, 2007).

Cross-linking in Acid Reduction

- Research on the reduction of related compounds like 3,5-dicholo-4-hydroxybenzoic acid has shown the formation of cross-linked products, suggesting potential applications in material science (Ritmaleni, Notario, & Yuliatun, 2013).

Dermal Absorption and Hydrolysis

- Studies on the hydrolysis of parabens (esters of 4-hydroxybenzoic acid) in human and minipig skin provide insights into the dermal absorption and metabolism of related compounds (Jewell et al., 2007).

特性

IUPAC Name |

5-[(3-carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO7S/c15-11-3-2-8(6-9(11)13(18)19)24(22,23)16-7-1-4-12(17)10(5-7)14(20)21/h1-6,16-17H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJQJPNTFUDJBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride](/img/structure/B2380125.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)

![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)

![(2S,4S)-4-Hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2380140.png)

![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)